1,3-苯二磺酰二氟化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

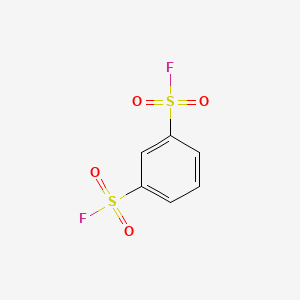

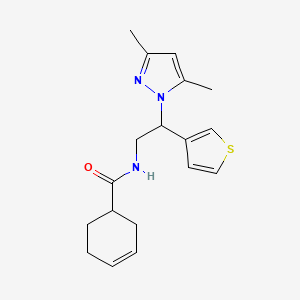

1,3-Benzenedisulfonyl difluoride is a chemical compound with the molecular formula C6H4F2O4S2 . It can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .

Molecular Structure Analysis

The molecular structure of 1,3-Benzenedisulfonyl difluoride contains a total of 18 bonds, which include 14 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 sulfones .Physical and Chemical Properties Analysis

1,3-Benzenedisulfonyl difluoride has a molecular weight of 242.2 g/mol . It has a topological polar surface area of 85 Ų . It contains 0 hydrogen bond donors and 6 hydrogen bond acceptors . It has 2 rotatable bonds . Its complexity is 351 .科学研究应用

点击化学

1,3-苯二磺酰二氟化物中的磺酰氟基团可用作连接体,用于组装与蛋白质或核酸连接的-SO2-小分子 . 这种通过硫酸盐进行的新的点击化学方法是对使用酰胺和磷酸基团作为连接体的补充方法 .

有机合成

1,3-苯二磺酰二氟化物可用作有机合成中的试剂。 其独特的结构使其能够参与各种反应,有助于合成复杂的有机分子 .

药物发现

在药物发现领域,1,3-苯二磺酰二氟化物可能用于设计和合成新的药物化合物。 其磺酰氟基团可以以独特的方式与生物靶标相互作用,可能导致新的治疗效果 .

材料科学

在材料科学中,1,3-苯二磺酰二氟化物可用于合成新材料。 其独特的化学性质可能有助于开发具有新颖特性的材料 .

生物偶联

1,3-苯二磺酰二氟化物可能用于生物偶联,该过程是两个生物分子化学结合的过程。 其磺酰氟基团可以作为这些反应中有用的连接体 .

蛋白质组学研究

在蛋白质组学研究中,1,3-苯二磺酰二氟化物可用于研究蛋白质。 其与某些氨基酸反应的能力使其成为标记和跟踪蛋白质的宝贵工具 .

安全和危害

1,3-Benzenedisulfonyl difluoride is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves, clothing, eye protection, and face protection . In case of contact with skin or eyes, rinse with water and immediately call a poison center or doctor .

未来方向

A recent paper published in Nature Energy reported the use of a self-assembled monolayer of electrochemically active molecules, including 1,3-benzenedisulfonyl fluoride, on the surface of copper current collectors . This approach was used to regulate the nanostructure and composition of the solid-electrolyte interphase (SEI) and the deposition morphology of lithium metal anodes . This research represents a promising direction for the future use of 1,3-benzenedisulfonyl difluoride in the development of high-performance lithium metal batteries under low-temperature and high-rate-charging conditions .

作用机制

Target of Action

It is known that sulfonyl fluoride motifs can be used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .

Mode of Action

The compound is known to participate in click chemistry reactions, which involve the formation of covalent bonds between small units .

Biochemical Pathways

The compound’s role in click chemistry suggests it may influence pathways involving protein or nucleic acid synthesis .

Result of Action

Its role in click chemistry suggests it may facilitate the formation of covalent bonds between small units, potentially influencing the structure and function of proteins or nucleic acids .

Action Environment

Like many chemical reactions, its activity may be influenced by factors such as temperature, ph, and the presence of other chemical species .

属性

IUPAC Name |

benzene-1,3-disulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCINFPPPNNZOAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7552-55-8 |

Source

|

| Record name | benzene-1,3-disulfonyl difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2510568.png)

![8-[6-Chloro-2-(methylsulfanyl)pyridine-3-carbonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2510583.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2510584.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2510585.png)

ruthenium(II) chloride](/img/structure/B2510590.png)